4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide
Description
This compound is a structurally complex benzamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at the 7-position (Fig. 1). The molecule includes a thioacetamido linker bridging the triazole ring to the benzamide moiety, which is critical for its physicochemical and biological properties. Its molecular formula is C19H17FN6O2S (molecular weight: 418.45 g/mol), inferred from structural analogs described in and . While direct data on its synthesis or bioactivity are absent in the provided evidence, its structural relatives (e.g., CAS 923686-40-2 in ) suggest synthesis via S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones, followed by condensation reactions .
Properties
IUPAC Name |
4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2S/c20-13-3-7-15(8-4-13)25-9-10-26-18(25)23-24-19(26)29-11-16(27)22-14-5-1-12(2-6-14)17(21)28/h1-8H,9-11H2,(H2,21,28)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZWQHNDDYWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide, also known by its IUPAC name, exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The compound's structure includes a 4-fluorophenyl group and an imidazo[2,1-c][1,2,4]triazole moiety linked through a thioacetamide functional group. Its molecular formula is , with a molecular weight of approximately 437.42 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities. The following sections detail specific findings related to the compound's biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity against Cancer Cell Lines : Compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, polycarbo-substituted imidazoquinazolines with a fluorophenyl group demonstrated LC50 values less than 1 µg/mL against MCF-7 cells .
| Compound | Cell Line | LC50 (µg/mL) |
|---|---|---|
| 5b | MCF-7 | < 1 |
| 5c | MCF-7 | < 1 |
| 5h | HeLa | < Doxorubicin |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Inhibition of Bacterial Growth : Triazole derivatives have been documented to possess antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, some derivatives showed MIC values as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.125 |
| Pseudomonas aeruginosa | 0.25 |
Understanding the mechanisms through which these compounds exert their biological effects is crucial for their development as therapeutic agents.
Interaction with Biological Targets
Preliminary data suggest that the compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance mechanisms. Molecular docking studies are recommended to elucidate these interactions further.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom on the aromatic ring enhances lipophilicity and may improve binding affinity to biological targets. The unique combination of functional groups contributes to the distinct biological properties observed in related compounds .
Case Studies
A case study involving a related triazole derivative demonstrated low toxicity and high safety profiles in animal models. After subcutaneous administration in guinea pigs at doses up to 40 mg/kg, no adverse effects were observed . This suggests that similar derivatives may also exhibit favorable safety profiles.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds similar to 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide have shown promising antimicrobial properties. The presence of the imidazole and triazole rings enhances binding affinity to microbial targets. Studies indicate that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties by interacting with enzymes or receptors involved in cancer progression. In vitro studies have indicated its potential to inhibit specific kinases associated with tumor growth . For instance, derivatives of similar structures have been evaluated for their ability to induce apoptosis in cancer cells .
Anti-inflammatory Effects : The thio group present in the compound's structure may contribute to anti-inflammatory activity. Compounds with similar functional groups have been documented to reduce inflammation through various biochemical pathways .
Pharmacological Insights
Mechanism of Action : The mechanism by which 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide exerts its effects involves interactions with specific biological targets such as enzymes and receptors. These interactions can modulate signal transduction pathways and gene expression relevant to disease processes .
Pharmacokinetics and Pharmacodynamics : Ongoing studies are focused on understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects and mechanisms) of this compound. Understanding these parameters is crucial for evaluating its therapeutic potential .
Case Studies
- Antiviral Activity : Research conducted on structurally related compounds has demonstrated antiviral efficacy against human rhinovirus. These findings suggest that derivatives of 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide could serve as a new class of antiviral agents .
- Antimycobacterial Activity : Studies have indicated that certain fluorinated derivatives exhibit significant antimycobacterial activity. This highlights the potential for developing treatments for mycobacterial infections using compounds related to this benzamide derivative .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of imidazo-triazole derivatives modified at the 3-position with sulfur-containing linkers and aromatic acetamido tails. Key analogs and their distinguishing features are summarized below:
Table 1. Structural and Physicochemical Comparison
Key Findings from Structural Analogues
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-halogenated analogs (e.g., CAS 923686-40-2), as fluorine reduces oxidative degradation .
Linker Modifications :
- The thioacetamido linker (-S-CH2-C(=O)-NH-) in the target compound provides conformational flexibility, which may optimize interactions with target proteins. In contrast, esterified analogs (e.g., CAS 921579-77-3) rigidify the structure, reducing adaptability .
Tautomerism and Stability :
- Imidazo-triazole derivatives (e.g., compounds in ) exist in thione-thiol tautomeric equilibria. The absence of νS-H IR bands (~2500–2600 cm⁻¹) in related compounds confirms stabilization of the thione form, critical for maintaining reactivity .
Synthetic Pathways: S-alkylation of triazole-thiones with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) is a common strategy for constructing the imidazo-triazole core, as demonstrated in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and substitution. A general approach involves refluxing substituted benzaldehydes with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . For the acetamido-benzamide moiety, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) are recommended to ensure high yield and purity. Characterization via -NMR, -NMR, and FT-IR is critical to confirm structural integrity .
Q. How do solvent systems influence the yield and purity of this compound during synthesis?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol or methanol is preferred for cyclization steps due to their moderate polarity and reflux efficiency. For example, thiosemicarbazide formation in ethyl alcohol with phenylisothiocyanate achieves >70% yield under reflux . Post-reaction, solvent removal under reduced pressure minimizes thermal degradation.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O at ~1640 cm, C-S at ~770 cm) .
- NMR : -NMR confirms aromatic protons (δ 6.5–8.5 ppm) and acetamido NH (δ ~9.3 ppm). -NMR resolves carbonyl carbons (~170 ppm) and triazole/imidazole carbons (~140–160 ppm) .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across derivatives of this compound?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from substituent electronic effects or tautomeric equilibria. Systematic SAR studies should:
- Compare derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .
- Use computational tools (e.g., DFT) to analyze electronic structures and tautomeric preferences (e.g., thione-thiol equilibria) .
- Validate findings via in vitro assays (e.g., acetylcholinesterase inhibition IC) under standardized conditions .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., DCM/hexane) promotes crystal growth. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes impurities that disrupt lattice formation. For stubborn cases, co-crystallization with coformers (e.g., carboxylic acids) or temperature-controlled crystallization (4°C) may be effective .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., acetylcholinesterase). Focus on key residues (e.g., catalytic triad) and hydrogen bonding with the triazole-thioacetamido group .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
Q. What experimental controls are critical when evaluating metabolic stability in vitro?
- Methodological Answer :
- Positive Controls : Use verapamil or propranolol to benchmark CYP450-mediated metabolism.
- Matrix Blanks : Include liver microsomes without test compound to rule out background interference.
- Time-Point Sampling : Collect aliquots at 0, 15, 30, and 60 minutes to track degradation kinetics. LC-MS/MS quantifies parent compound and metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
